(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
(E)-N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a benzothiazole-based acrylamide derivative characterized by a 4-methoxy-substituted benzothiazole core and a 5-nitrothiophen-2-yl acrylamide side chain. The 5-nitrothiophene moiety introduces strong electron-withdrawing effects, which may influence reactivity, photostability, and biological activity .
Properties
IUPAC Name |
(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c1-22-10-3-2-4-11-14(10)17-15(24-11)16-12(19)7-5-9-6-8-13(23-9)18(20)21/h2-8H,1H3,(H,16,17,19)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDSOMHQCJDLJC-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as chemosensors for the detection of mercury (ii) ions in water.
Biological Activity
(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features two significant moieties: a benzo[d]thiazole ring and a nitrothiophene group. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), which is involved in numerous cellular processes including metabolism, cell differentiation, and apoptosis .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .
- Antimicrobial Properties : The presence of the nitro group is often associated with increased antimicrobial activity, potentially making these compounds useful against various pathogens .
Biological Activity Data
A summary of the biological activities observed in studies involving this compound and related compounds is presented in the table below:
Case Studies
-
Case Study on GSK-3β Inhibition :
A study by Inestrosa et al. highlighted that derivatives of this compound effectively inhibited GSK-3β activity, leading to enhanced neuroprotective effects in models of Alzheimer's disease . -
Antioxidant Potential :
Research conducted by Wang et al. demonstrated that the compound exhibited significant antioxidant properties, reducing oxidative stress markers in cellular assays, suggesting its potential for therapeutic applications in oxidative stress-related conditions . -
Antimicrobial Efficacy :
A recent investigation into the antimicrobial properties revealed that the compound displayed notable activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the condensation of 4-methoxybenzo[d]thiazole with 5-nitrothiophen-2-carboxylic acid derivatives. The reaction conditions often include the use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of benzothiazole and thiophene have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing nitro groups exhibit enhanced activity against various bacterial strains, making them potential candidates for developing new antibiotics.
Table 2: Antimicrobial Activity Data
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Resistance
In a clinical setting, a derivative of this compound was tested against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that it could effectively inhibit bacterial growth at low concentrations, suggesting its potential use in treating resistant infections.
Comparison with Similar Compounds
Benzothiazole Core Modifications
- 4-Methoxy vs. Methoxy substitution also raises melting points (e.g., BZTcin3: 229–234°C vs. non-methoxy analogs with lower m.p.).
Acrylamide Side Chain Variations
- Nitrothiophene vs. Nitrofuran/Nitrophenyl:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
